molecular formula C18H12ClN3Na2O9S2 B13798414 Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B13798414
M. Wt: 559.9 g/mol
InChI Key: ODFCJMWDVMOXBS-UHFFFAOYSA-L
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Description

Chemical Identity and Synonyms: This compound, commonly referred to as Acid Red 1, Red 2G, or Azophloxine (CAS: 3734-67-6), is a synthetic azo dye with the IUPAC name disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate . It is structurally characterized by:

  • A naphthalene backbone with two sulfonate groups at positions 2 and 6.
  • An acetamido substituent at position 5.
  • A diazenyl group linking the naphthalene core to a 5-chloro-2-hydroxyphenyl moiety .

Properties

Molecular Formula

C18H12ClN3Na2O9S2

Molecular Weight

559.9 g/mol

IUPAC Name

disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C18H14ClN3O9S2.2Na/c1-8(23)20-13-7-11(32(26,27)28)4-9-5-15(33(29,30)31)17(18(25)16(9)13)22-21-12-6-10(19)2-3-14(12)24;;/h2-7,24-25H,1H3,(H,20,23)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2

InChI Key

ODFCJMWDVMOXBS-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=CC(=C3)Cl)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 5-acetamido-4-hydroxynaphthalene-2,7-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The reaction is typically carried out in aqueous solutions with precise control over pH and temperature to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the textile industry for dyeing fabrics

Mechanism of Action

The compound exerts its effects primarily through its diazenyl linkage, which can interact with various molecular targets. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Dyes

Structural Variations and Molecular Properties

The compound belongs to a broader class of disulfonated azo dyes. Key structural analogs include:

Table 1: Comparative Analysis of Structural Analogues
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound (3734-67-6) 5-acetamido, 3-(5-chloro-2-hydroxyphenyl)diazenyl C₁₈H₁₂ClN₃Na₂O₉S₂ 566.87 (calculated) Chloro and hydroxy groups on phenyl ring
Pontacyl Carmine 2B (6625-46-3) 5-acetamido, 3-(2-methoxyphenyl)diazenyl C₁₉H₁₅N₃Na₂O₉S₂ 539.44 Methoxy group replaces chloro and hydroxyl
Disodium 4-[(4-amino-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate (PubChem CID) 4-amino-2-hydroxyphenyl diazenyl C₁₆H₁₁N₃Na₂O₈S₂ 482.98 Amino-hydroxy substituent; lacks acetamido group
Disodium 5-(benzoylamino)-3-[(4-methyl-2-sulfophenyl)azo]-4-hydroxynaphthalene-2,7-disulfonate (112602-73-0) Benzoylamino, 4-methyl-2-sulfophenyl C₂₄H₁₈N₃Na₂O₁₀S₃ ~689.56 (estimated) Benzoyl and sulfophenyl substituents

Key Observations :

  • Molecular Weight: Higher molecular weights (e.g., 689.56 g/mol in benzoylamino derivatives) correlate with increased structural complexity and solubility challenges .

Functional and Application Differences

Table 2: Functional and Application Profiles
Compound Primary Use Stability Notable Research Findings
Target Compound Lab research (non-household) Moderate (chloro group may reduce biodegradability) Limited ecotoxicological data; no bioaccumulation studies
Pontacyl Carmine 2B Textile dyeing High (methoxy group enhances stability) Used in industrial pipelines due to robustness
Reactive Blue 194 (RB 194) Textile dye Low (complex structure hinders biodegradation) Biodegraded by estuarine bacteria via azoreductase activity

Key Insights :

  • Biodegradability: Simpler structures (e.g., amino-hydroxyphenyl derivatives) may degrade more readily than chloro-substituted analogs, as seen in studies on Reactive Blue 194 .
  • Industrial Relevance : Methoxy and sulfophenyl substituents (e.g., Pontacyl Carmine 2B) are favored in textiles for stability under harsh conditions .

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